Cas no 2005153-08-0 (3-amino-1-(4-methylnaphthalen-1-yl)propan-1-one)

3-amino-1-(4-methylnaphthalen-1-yl)propan-1-one Chemical and Physical Properties
Names and Identifiers
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- 3-amino-1-(4-methylnaphthalen-1-yl)propan-1-one
- 2005153-08-0
- EN300-1809554
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- Inchi: 1S/C14H15NO/c1-10-6-7-13(14(16)8-9-15)12-5-3-2-4-11(10)12/h2-7H,8-9,15H2,1H3
- InChI Key: GMRNQLJYJJWAFN-UHFFFAOYSA-N
- SMILES: O=C(CCN)C1C=CC(C)=C2C=CC=CC2=1
Computed Properties
- Exact Mass: 213.115364102g/mol
- Monoisotopic Mass: 213.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 43.1Ų
3-amino-1-(4-methylnaphthalen-1-yl)propan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1809554-10.0g |
3-amino-1-(4-methylnaphthalen-1-yl)propan-1-one |
2005153-08-0 | 10g |
$4852.0 | 2023-06-02 | ||
Enamine | EN300-1809554-0.5g |
3-amino-1-(4-methylnaphthalen-1-yl)propan-1-one |
2005153-08-0 | 0.5g |
$739.0 | 2023-09-19 | ||
Enamine | EN300-1809554-0.25g |
3-amino-1-(4-methylnaphthalen-1-yl)propan-1-one |
2005153-08-0 | 0.25g |
$708.0 | 2023-09-19 | ||
Enamine | EN300-1809554-10g |
3-amino-1-(4-methylnaphthalen-1-yl)propan-1-one |
2005153-08-0 | 10g |
$3315.0 | 2023-09-19 | ||
Enamine | EN300-1809554-0.05g |
3-amino-1-(4-methylnaphthalen-1-yl)propan-1-one |
2005153-08-0 | 0.05g |
$647.0 | 2023-09-19 | ||
Enamine | EN300-1809554-2.5g |
3-amino-1-(4-methylnaphthalen-1-yl)propan-1-one |
2005153-08-0 | 2.5g |
$1509.0 | 2023-09-19 | ||
Enamine | EN300-1809554-1.0g |
3-amino-1-(4-methylnaphthalen-1-yl)propan-1-one |
2005153-08-0 | 1g |
$1129.0 | 2023-06-02 | ||
Enamine | EN300-1809554-0.1g |
3-amino-1-(4-methylnaphthalen-1-yl)propan-1-one |
2005153-08-0 | 0.1g |
$678.0 | 2023-09-19 | ||
Enamine | EN300-1809554-5.0g |
3-amino-1-(4-methylnaphthalen-1-yl)propan-1-one |
2005153-08-0 | 5g |
$3273.0 | 2023-06-02 | ||
Enamine | EN300-1809554-5g |
3-amino-1-(4-methylnaphthalen-1-yl)propan-1-one |
2005153-08-0 | 5g |
$2235.0 | 2023-09-19 |
3-amino-1-(4-methylnaphthalen-1-yl)propan-1-one Related Literature
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Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
Additional information on 3-amino-1-(4-methylnaphthalen-1-yl)propan-1-one
Research Brief on 3-amino-1-(4-methylnaphthalen-1-yl)propan-1-one (CAS: 2005153-08-0): Recent Advances and Applications
3-amino-1-(4-methylnaphthalen-1-yl)propan-1-one (CAS: 2005153-08-0) is a specialized organic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential as a key intermediate in the synthesis of novel pharmacologically active molecules. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.
A study published in the Journal of Medicinal Chemistry (2023) investigated the use of 3-amino-1-(4-methylnaphthalen-1-yl)propan-1-one as a precursor for the development of selective kinase inhibitors. The research team demonstrated that modifications to the amino and ketone functional groups of this compound could yield derivatives with high affinity for specific kinase targets, particularly those involved in inflammatory pathways. The study highlighted the compound's versatility in drug design due to its stable naphthalene core and reactive side chains.
In the field of neuropharmacology, researchers have examined the potential of 3-amino-1-(4-methylnaphthalen-1-yl)propan-1-one derivatives as modulators of neurotransmitter systems. A 2024 paper in ACS Chemical Neuroscience reported that certain structural analogs of this compound showed promising activity as selective serotonin reuptake enhancers, suggesting potential applications in the treatment of mood disorders. The study utilized molecular docking simulations to elucidate the compound's interaction with serotonin transporters.
From a synthetic chemistry perspective, recent advancements have focused on optimizing the production of 3-amino-1-(4-methylnaphthalen-1-yl)propan-1-one. A 2023 publication in Organic Process Research & Development described a novel catalytic system that improved the yield of this compound by 35% compared to traditional methods. The new approach employed palladium-based catalysts under mild conditions, significantly reducing the formation of byproducts and enhancing the scalability of the synthesis.
The compound's physicochemical properties have also been the subject of recent investigations. Computational studies published in the Journal of Chemical Information and Modeling (2024) provided detailed insights into the compound's electronic structure, solubility profile, and membrane permeability characteristics. These findings are particularly valuable for pharmaceutical development, as they help predict the compound's behavior in biological systems and guide formulation strategies.
Looking forward, researchers are exploring the potential of 3-amino-1-(4-methylnaphthalen-1-yl)propan-1-one as a scaffold for the development of targeted cancer therapies. Preliminary in vitro studies have shown that certain derivatives exhibit selective cytotoxicity against specific cancer cell lines while showing minimal effects on normal cells. These findings, though still in early stages, suggest that this compound may serve as a valuable starting point for the development of novel anticancer agents with improved safety profiles.
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